ethyl (2S)-2-amino-4-phenylbutanoate
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Overview
Description
Ethyl (2S)-2-amino-4-phenylbutanoate is a chiral amino acid ester with a phenyl group attached to the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of protecting groups to safeguard the amino group during the esterification process. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of enzymatic catalysis for esterification is gaining popularity due to its selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S)-2-amino-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.
Medicine: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active amino acid.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-4-phenylbutanoate involves its hydrolysis to release (2S)-2-amino-4-phenylbutanoic acid. This amino acid can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The phenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-4-phenylbutanoate can be compared with other similar compounds such as:
Ethyl (2S)-2-amino-3-phenylpropanoate: Lacks an additional carbon in the butanoate chain, leading to different steric and electronic properties.
Ethyl (2S)-2-amino-5-phenylpentanoate: Has an extra carbon in the chain, affecting its binding affinity and reactivity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific chain length and ester group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLQXECQLHZKMV-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356187 |
Source
|
Record name | AO-310/25058001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46460-23-5 |
Source
|
Record name | AO-310/25058001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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